molecular formula C16H15ClN2O2 B2392497 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904172-79-7

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2392497
CAS No.: 1904172-79-7
M. Wt: 302.76
InChI Key: RCWTZXYCNPIDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being investigated for its potential use in other types of cancer.

Mechanism of Action

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone works by irreversibly binding to the EGFR kinase domain, which prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. The selectivity of this compound for the mutated form of EGFR is due to the presence of a bulky substituent that prevents the binding of the drug to the wild-type receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical and clinical settings. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells that carry the EGFR T790M mutation. In vivo studies have shown that this compound reduces tumor growth and prolongs survival in animal models of NSCLC. Clinical trials have shown that this compound has a favorable safety profile and is well-tolerated by patients.

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer development and progression. In addition, this compound has a favorable safety profile and can be used at clinically relevant doses in preclinical studies.
However, there are also some limitations to the use of this compound in laboratory experiments. The irreversible binding of this compound to the EGFR kinase domain can make it difficult to study the kinetics of drug-receptor interactions. In addition, the selectivity of this compound for the mutated form of EGFR means that it may not be effective against tumors that do not carry this mutation.

Future Directions

There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and its potential use in cancer treatment. One area of research is the development of combination therapies that include this compound and other anticancer agents, such as immune checkpoint inhibitors or other TKIs. Another area of research is the investigation of the mechanisms of resistance to this compound and the development of strategies to overcome this resistance. Finally, the potential use of this compound in other types of cancer, such as breast cancer or colorectal cancer, is also an area of active research.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves the reaction of 2-chloro-1-(pyridin-3-yloxy)ethanone with (S)-1-(2-hydroxyethyl)azetidine-3-carboxylic acid, followed by a chlorination reaction using thionyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has been extensively studied in preclinical and clinical settings for its potential use in the treatment of NSCLC. It has been shown to be effective against tumors that carry the EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. In addition, this compound has been investigated for its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors and other TKIs.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWTZXYCNPIDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.